molecular formula C18H23N5OS2 B4143880 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No.: B4143880
M. Wt: 389.5 g/mol
InChI Key: BXEAULHHRQXMPL-UHFFFAOYSA-N
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Description

2-{[5-(1-Adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide is a synthetic compound known for its distinctive triazole and adamantane groups. This compound is of interest in various fields such as chemistry, biology, and medicinal research due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide typically involves the formation of the triazole and thiazole rings, followed by the attachment of the adamantyl group. One common synthetic route includes:

  • Formation of Triazole Ring: : This can be achieved via cyclization of appropriate precursors such as hydrazine derivatives with suitable nitriles under acidic conditions.

  • Introduction of Adamantyl Group: : The adamantyl group is often introduced through alkylation reactions using adamantyl halides or other adamantyl precursors.

  • Formation of Thiazole Ring: : The thiazole ring can be synthesized using sulfur-containing reagents and appropriate carbonyl compounds.

  • Final Assembly: : The thiazole and triazole components are coupled, often using thiolation reactions, to form the final compound.

Industrial Production Methods

Industrial production may involve optimization of the above-mentioned synthetic route for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Automation and continuous flow chemistry techniques can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation at various sites, especially the triazole and thiazole rings.

  • Reduction: : Reduction reactions can target specific functional groups, altering the compound’s properties.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur, allowing for modification of the adamantyl or triazole moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

The reactions yield various derivatives and analogs of the compound, each with potentially different properties and applications.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and ability to form various derivatives. It serves as a building block in designing new materials and catalysts.

Biology

In biological research, this compound is evaluated for its potential bioactivity, including antimicrobial, antifungal, and antiviral properties.

Medicine

Pharmacologically, the compound is investigated for its therapeutic potential, including anti-inflammatory, anticancer, and neuroprotective effects.

Industry

In industrial applications, it is explored for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide exerts its effects involves:

  • Molecular Targets: : It may interact with specific proteins, enzymes, or receptors in biological systems.

  • Pathways Involved: : The compound can influence various biochemical pathways, including those related to cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Adamantyl)-4-methyl-1,2,4-triazole-3-thiol

  • 1-Adamantyl-1,2,4-triazolyl derivatives

  • Thiazolylacetamides

Uniqueness

Compared to similar compounds, 2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide stands out due to its unique combination of adamantyl, triazole, and thiazole groups, which confer distinctive chemical and biological properties, making it a versatile candidate for various applications.

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Properties

IUPAC Name

2-[[5-(1-adamantyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS2/c1-23-15(18-7-11-4-12(8-18)6-13(5-11)9-18)21-22-17(23)26-10-14(24)20-16-19-2-3-25-16/h2-3,11-13H,4-10H2,1H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEAULHHRQXMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=NC=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-(1-adamantyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

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